![molecular formula C16H9ClF5N B14365785 1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride CAS No. 90382-20-0](/img/structure/B14365785.png)
1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its wide range of applications in medicinal and industrial chemistry . The compound’s structure includes a quinoline ring system substituted with a pentafluorophenylmethyl group, making it unique and potentially useful in various scientific fields.
Méthodes De Préparation
The synthesis of 1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride typically involves the reaction of quinoline derivatives with pentafluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Applications De Recherche Scientifique
1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions, such as enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication process, which is a common mechanism for its anticancer activity. Additionally, the pentafluorophenyl group enhances the compound’s binding affinity to specific proteins, leading to inhibition of enzymatic activity .
Comparaison Avec Des Composés Similaires
1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial agent, chloroquine has a similar quinoline structure but lacks the pentafluorophenyl group.
Quinoline N-oxide: This compound is an oxidized form of quinoline and is used in various chemical reactions.
4-Hydroxyquinoline: Known for its antimicrobial properties, this compound has a hydroxyl group at the 4-position of the quinoline ring.
The presence of the pentafluorophenyl group in this compound makes it unique, as it enhances the compound’s chemical stability and binding affinity to biological targets, distinguishing it from other quinoline derivatives .
Propriétés
Numéro CAS |
90382-20-0 |
|---|---|
Formule moléculaire |
C16H9ClF5N |
Poids moléculaire |
345.69 g/mol |
Nom IUPAC |
1-[(2,3,4,5,6-pentafluorophenyl)methyl]quinolin-1-ium;chloride |
InChI |
InChI=1S/C16H9F5N.ClH/c17-12-10(13(18)15(20)16(21)14(12)19)8-22-7-3-5-9-4-1-2-6-11(9)22;/h1-7H,8H2;1H/q+1;/p-1 |
Clé InChI |
SAGGWCDWGPYBOQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=[N+]2CC3=C(C(=C(C(=C3F)F)F)F)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


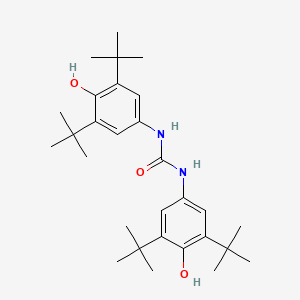
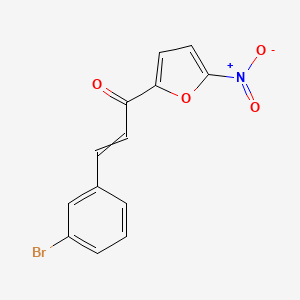
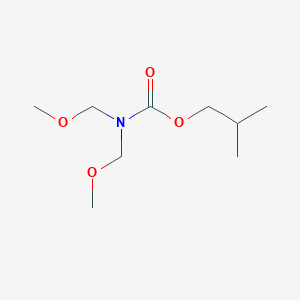
![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)

![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)

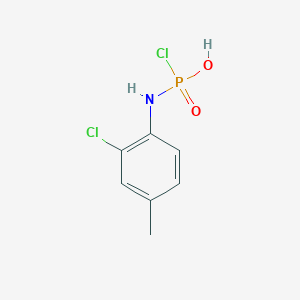
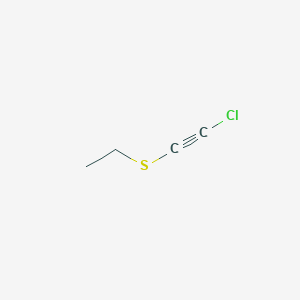
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
